PhCH2CH2SO2-Pro-OH
Description
PhCH2CH2SO2-Pro-OH is a proline-derived compound featuring a phenethylsulfonyl (PhCH2CH2SO2-) substituent. The sulfonyl group enhances stability and hydrogen-bonding capacity, which may influence bioavailability and target binding .
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
(2S)-1-(2-phenylethylsulfonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)12-7-4-9-14(12)19(17,18)10-8-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
WEUXKIAALWABIU-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)CCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
- This compound: Contains a sulfonyl group (-SO2-) linked to a phenethyl chain, attached to a proline backbone.
- H-Phe(4-NH2)-OH (CAS 943-80-6): A phenylalanine derivative with a para-amino group on the phenyl ring. Its primary functional groups include an amine (-NH2) and carboxylic acid (-COOH), typical of amino acids .
Physicochemical Properties
| Property | This compound (Inferred) | H-Phe(4-NH2)-OH (CAS 943-80-6) |
|---|---|---|
| Molecular Formula | C14H19NO4S | C9H12N2O2 |
| Molecular Weight | ~309.37 g/mol | 180.20 g/mol |
| TPSA (Topological Polar Surface Area) | ~95 Ų | 89.34 Ų |
| LogP (Lipophilicity) | ~1.8 (estimated) | -1.5 |
| Key Functional Groups | Sulfonyl, proline | Amine, carboxylic acid |
Similarity Scores with Other Analogs
lists compounds with similarity scores of 0.85–1.00 to H-Phe(4-NH2)-OH, such as:
- (R)-2-Amino-3-(4-aminophenyl)propanoic acid (CAS 1021854-77-3): 0.92 similarity.
- (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (CAS 1040603-65-6): 0.88 similarity.
This compound is structurally distinct from these analogs due to its sulfonyl-proline core but may share functional similarities in peptide backbone modifications.
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